molecular formula C18H11ClFN3OS B2467421 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 1112385-66-6

5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2467421
CAS No.: 1112385-66-6
M. Wt: 371.81
InChI Key: RBNQYLKMJXDHAW-UHFFFAOYSA-N
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Description

5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a primary sensor for environmental coolness and is activated by menthol and icilin, playing a critical role in thermosensation and cold-induced pain. This compound acts by inhibiting the channel's activity, thereby blocking calcium influx in response to cold or chemical agonists . Its research value is significant in neuroscience and pharmacology, where it is used to probe the pathophysiology of cold allodynia and hyperalgesia associated with neuropathic pain conditions and migraine. By selectively antagonizing TRPM8, this tool compound allows researchers to dissect the channel's contribution to sensory signaling from other thermosensors like TRPA1. Furthermore, its investigation extends to oncology, as TRPM8 expression has been documented in various cancers, including prostate and pancreatic tumors , suggesting a potential role in cell proliferation, migration, and survival. This makes the compound a valuable pharmacological agent for studying TRPM8's function in cancer biology and for validating it as a potential therapeutic target.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3OS/c19-13-3-1-2-12(8-13)15-10-25-17(21-15)9-16-22-18(23-24-16)11-4-6-14(20)7-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNQYLKMJXDHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chlorobenzaldehyde with thiourea under acidic conditions to form 2-amino-4-(3-chlorophenyl)thiazole.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-fluorobenzohydrazide with cyanogen bromide in the presence of a base to form 3-(4-fluorophenyl)-1,2,4-oxadiazole.

    Coupling Reaction: The final step involves coupling the thiazole and oxadiazole intermediates using a suitable linker, such as formaldehyde, under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole and oxadiazole derivatives. The compound has shown promising results against various bacterial and fungal strains. For instance:

  • Synthesis and Screening : A study synthesized new thiazole-substituted 1,3,4-oxadiazole derivatives and reported significant antibacterial and antifungal activities. Compounds with specific substitutions exhibited enhanced efficacy compared to their parent structures .
CompoundActivity TypeResults
5aAntibacterialGood activity against E. coli
5eAntifungalEffective against Candida species

Anticancer Research

The compound's structure suggests potential anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. Research has highlighted:

  • Cytotoxicity Assays : In vitro studies using glioblastoma cell lines indicated that derivatives of oxadiazoles exhibited significant cytotoxic effects, leading to cell death through DNA damage mechanisms .
Study FocusCell LineObserved Effect
Cytotoxicity AssayLN229 (Glioblastoma)Induced apoptosis
Colony Formation AssayVarious Cancer LinesInhibited colony growth

In Silico Studies

Computational modeling has been employed to predict the interactions between the compound and biological targets. Docking simulations have suggested that the compound can effectively bind to specific proteins involved in cancer pathways, which may enhance its therapeutic potential .

Case Study 1: Antimicrobial Screening

A comprehensive study synthesized several derivatives of thiazole and oxadiazole for antimicrobial screening. The results indicated that compounds with fluorine substitution exhibited superior activity against both gram-positive and gram-negative bacteria compared to non-fluorinated analogs.

Case Study 2: Anticancer Efficacy

In a study focused on anticancer properties, researchers synthesized multiple oxadiazole derivatives and evaluated their effects on various cancer cell lines. The findings suggested that the presence of chlorophenyl groups significantly improved the cytotoxicity of these compounds against resistant cancer types.

Mechanism of Action

The mechanism of action of 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific application.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Isostructural Derivatives

Halogen-Substituted Isostructural Compounds

Compounds 4 and 5 from and are isostructural derivatives with triclinic $ P\overline{1} $ symmetry. They differ only in halogen substituents:

  • Compound 4 : 4-chlorophenyl
  • Compound 5 : 4-fluorophenyl

Both compounds exhibit nearly identical molecular conformations but differ in crystal packing due to the steric and electronic effects of Cl vs. F. The smaller fluorine atom allows tighter packing, whereas the bulkier chlorine introduces slight lattice adjustments. This demonstrates how halogen choice impacts solid-state properties without altering the core structure .

Table 1: Structural Comparison of Isostructural Halogen Derivatives
Compound Halogen Substituent Crystal System Packing Characteristics Reference
Compound 4 Cl Triclinic $ P\overline{1} $ Less dense due to Cl steric effects
Compound 5 F Triclinic $ P\overline{1} $ Tighter packing with F

Antimicrobial Activity of Analogous Compounds

  • Compound 4 (): A 4-chlorophenyl-thiazole derivative demonstrated antimicrobial activity against pathogens like S. aureus and E. coli .
  • 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (): Exhibited activity in agar diffusion tests against C. albicans and Gram-negative bacteria .

The target compound’s 4-fluorophenyl and 3-chlorophenyl groups may enhance biofilm penetration or target binding compared to nitro or pyridinyl substituents in analogs.

Physicochemical Properties and Crystal Packing

Impact of Halogens on Solubility and Lipophilicity

  • LogD Values : reports a calculated LogD (pH 5.5) of ~2 for 5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole, suggesting moderate lipophilicity. The target compound’s thiazole-methyl group may increase hydrophobicity compared to chloroethyl derivatives .

Comparison with Other Oxadiazole and Thiazole Derivatives

Thiadiazole and Triazole Analogs

  • 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine (): Shows fungicidal activity, highlighting the importance of chlorophenyl groups in bioactivity .
  • 3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole (): Combines Cl, F, and sulfanyl groups, suggesting synergistic electronic effects for target binding .

Oxadiazole Derivatives with Varied Substituents

  • 5-(3-Chlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (): Pyridinyl groups may enhance metal coordination, unlike the thiazole in the target compound .
  • 5-(Diphenylmethyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (): Bulky diphenylmethyl groups reduce solubility but improve membrane permeability .

Biological Activity

The compound 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Structure and Composition

  • Molecular Formula : C19H13ClFN3O2S
  • Molecular Weight : 401.84 g/mol
  • LogP : 6.1662
  • Polar Surface Area : 49.169 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has shown promising results in various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .
  • Mechanism of Action : The compound induces apoptosis through the activation of p53 and caspase-3 pathways, leading to programmed cell death .

Case Study: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives found that those with halogen substitutions exhibited enhanced biological activity against MCF-7 cells. The specific compound demonstrated an IC50 value in the micromolar range, indicating a strong anticancer effect .

Antimicrobial Activity

The oxadiazole ring structure is associated with broad-spectrum antimicrobial properties. Compounds containing this moiety have been shown to possess antibacterial, antifungal, and antiviral activities:

  • Antibacterial Effects : Compounds similar to 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole have been reported to inhibit the growth of Escherichia coli and other pathogens .
  • Antifungal Activity : Research indicates that derivatives have shown effectiveness against various fungal strains, suggesting potential applications in treating infections .

Other Biological Activities

Beyond anticancer and antimicrobial properties, oxadiazole derivatives have been implicated in:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation markers in vitro .
  • Analgesic Properties : There is emerging evidence supporting their use as analgesics in pain management .

Comparative Analysis of Biological Activity

Biological ActivityCompoundIC50 ValueReference
Anticancer (MCF-7)5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazoleMicromolar range
AntibacterialSimilar Oxadiazole DerivativesVaries by strain
AntifungalSimilar Oxadiazole DerivativesVaries by strain
Anti-inflammatoryVarious OxadiazolesNot specified

Q & A

Q. What are the common synthetic routes for this compound, and what are the critical steps involved?

The synthesis typically involves multi-step protocols. For example, a general approach includes:

  • Step 1: Reaction of a thiazole intermediate (e.g., 4-(3-chlorophenyl)-1,3-thiazole) with a halogenated oxadiazole precursor.
  • Step 2: Coupling the thiazole moiety to the oxadiazole core via a methylene linker using nucleophilic substitution or Suzuki-Miyaura cross-coupling.
  • Step 3: Optimization of reaction conditions (e.g., 70–80°C, PEG-400 solvent, and Bleaching Earth Clay catalyst at pH 12.5) to enhance yield and purity .
  • Purification: Post-reaction workup includes ice-water quenching, filtration, and recrystallization from aqueous acetic acid to isolate the pure product .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

Structural confirmation relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with chemical shifts for aromatic protons (e.g., 4-fluorophenyl protons at ~7.2–7.8 ppm) and methylene bridges (~4.5 ppm) .
  • IR Spectroscopy: Key absorptions for C=N (1600–1650 cm1^{-1}) and C-S (650–750 cm1^{-1}) bonds confirm oxadiazole and thiazole rings .
  • HRMS: High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+^+ peak matching theoretical mass) .

Q. What physicochemical properties are critical for its stability and handling in research?

  • Melting Point: Determined via differential scanning calorimetry (DSC) to assess purity (e.g., analogs like 3-Allyl-thiazole derivatives melt at 91–93°C) .
  • Solubility: Tested in polar (DMSO, ethanol) and nonpolar solvents; oxadiazole derivatives often show limited aqueous solubility, requiring DMSO for biological assays .
  • Hygroscopicity: Stability studies under controlled humidity (e.g., 25°C/60% RH) prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., dimerization or hydrolysis)?

  • Catalyst Screening: Heterogeneous catalysts (e.g., Bleaching Earth Clay) reduce unwanted byproducts by controlling reaction selectivity .
  • Temperature Control: Maintaining 70–80°C prevents thermal degradation of sensitive intermediates (e.g., oxadiazole rings) .
  • Solvent Selection: PEG-400 enhances reaction homogeneity and stabilizes intermediates via hydrogen bonding .

Q. What biological activities have been hypothesized for this compound, and what mechanistic insights exist?

  • Anticancer Potential: Analogous thiazole-oxadiazole hybrids inhibit kinase pathways (e.g., EGFR or PI3K) by binding to ATP pockets, as shown in molecular docking studies .
  • Antimicrobial Activity: Structural analogs disrupt bacterial cell membranes via thiazole-mediated lipid interaction, supported by MIC assays against S. aureus and E. coli .
  • Mechanistic Validation: In vitro assays (e.g., apoptosis markers like caspase-3 activation) and in silico ADMET predictions guide target validation .

Q. How can contradictory data in biological studies (e.g., varying IC50_{50} values) be resolved?

  • Experimental Variables: Differences in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. SRB), or compound purity (HPLC ≥95%) may explain discrepancies .
  • Structural Isomerism: Verify stereochemical purity via X-ray crystallography (e.g., crystal structure analysis in ).
  • Dose-Response Reproducibility: Replicate studies under standardized conditions (e.g., 24–48 hr exposure, 10 µM–100 µM range) .

Methodological Notes

  • Synthesis Optimization: Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and adjust stoichiometry in real-time .
  • Data Interpretation: Cross-validate spectral data with computational tools (e.g., ChemDraw for NMR prediction) .
  • Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .

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